2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
CAS No.: 1220035-89-1
Cat. No.: VC2690952
Molecular Formula: C9H22Cl2N2O
Molecular Weight: 245.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220035-89-1 |
|---|---|
| Molecular Formula | C9H22Cl2N2O |
| Molecular Weight | 245.19 g/mol |
| IUPAC Name | 2-[methyl(piperidin-2-ylmethyl)amino]ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C9H20N2O.2ClH/c1-11(6-7-12)8-9-4-2-3-5-10-9;;/h9-10,12H,2-8H2,1H3;2*1H |
| Standard InChI Key | QYPZBAMNXCHTCB-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1CCCCN1.Cl.Cl |
| Canonical SMILES | CN(CCO)CC1CCCCN1.Cl.Cl |
Introduction
2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the CAS number 1220035-89-1. It is part of a broader class of organic compounds known as amines, specifically those that incorporate piperidine rings. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Synonyms and Identifiers
-
CAS Number: 1220035-89-1
-
Chemical Name: 2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
Applications and Uses
2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride is likely used as a building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and chemical research. Its structure suggests potential applications in drug development, where piperidine derivatives are known to have various biological activities.
Availability and Suppliers
This compound is available from several chemical suppliers, including EvitaChem and Hangzhou J&H Chemical Co., Ltd. in China. It is stocked in various quantities, indicating its demand in research and development activities.
Compound Details
| Property | Value |
|---|---|
| CAS Number | 1220035-89-1 |
| Molecular Formula | C9H22Cl2N2O |
| Molecular Weight | 245.19 g/mol |
| Chemical Name | 2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride |
Suppliers
| Supplier | Location | Product Availability |
|---|---|---|
| EvitaChem | Pasadena, California | In Stock |
| Hangzhou J&H Chemical Co., Ltd. | China | Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume